Product packaging for Ruthenium-106(Cat. No.:CAS No. 13967-48-1)

Ruthenium-106

Cat. No.: B088614
CAS No.: 13967-48-1
M. Wt: 105.90733 g/mol
InChI Key: KJTLSVCANCCWHF-BKFZFHPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ruthenium-106 (Ru-106) is a synthetic radioisotope with a half-life of 373.6 days, decaying by emitting beta radiation . Its primary and well-documented application is in ophthalmic brachytherapy for the treatment of uveal melanoma, where Ru-106 plaques are used to conserve the eye and control tumor growth . The limited penetration depth of its beta radiation makes it particularly suitable for tumors with a thickness of up to 5-7 mm, delivering a high dose to the tumor base while sparing deeper ocular structures . Beyond its established clinical role, Ru-106 serves as a valuable tool in environmental and nuclear research. It is a component of nuclear waste, and studies focus on its behavior and biosorption from effluents using materials like chitosan or microbial sorbents such as Rhodopseudomonas palustris . Research applications also extend to the development of electrogenerated chemiluminescence (ECL) biosensors, where ruthenium complexes act as sensitive probes for the detection of pathogens like E. coli . Key Research Parameters: • Half-life: 373.6 days • Emission Type: Beta radiation • Primary Research Applications: Radiation therapy studies, environmental fate of radionuclides, biosorbent development, and sensor technology . Disclaimer: This product is intended for research use only by qualified professionals in appropriately controlled laboratory settings. It is strictly not for diagnostic, therapeutic, or any other personal use. All handling must adhere to local and international radiation safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ru B088614 Ruthenium-106 CAS No. 13967-48-1

Properties

CAS No.

13967-48-1

Molecular Formula

Ru

Molecular Weight

105.90733 g/mol

IUPAC Name

ruthenium-106

InChI

InChI=1S/Ru/i1+5

InChI Key

KJTLSVCANCCWHF-BKFZFHPZSA-N

SMILES

[Ru]

Isomeric SMILES

[106Ru]

Canonical SMILES

[Ru]

Synonyms

106Ru radioisotope
Ru-106 radioisotope
Ruthenium-106

Origin of Product

United States

Radionuclide Generation and Isotopic Characteristics of Ruthenium 106

Fission Product Yields of Ruthenium-106 in Nuclear Fission Processes

This compound is a product of nuclear fission, the process of splitting atomic nuclei. cbc.ca The quantity of a specific isotope produced per fission event is known as its fission product yield. The yield of this compound varies significantly depending on the fissile material (the material undergoing fission) and the energy of the neutrons causing the fission.

Notably, the fission yield of this compound from Plutonium-239 (Pu-239) is substantially higher—by a factor of about 12—than its yield from the fission of Uranium-235 (U-235). osti.gov This marked difference is significant. In contrast, other major fission products like Cesium-137 and Zirconium-95 have very similar yields from both U-235 and Pu-239. osti.gov This characteristic allows the relative gamma activity of this compound compared to other fission products to be used as a method for estimating the relative number of fission events that have occurred in U-235 versus Pu-239 within irradiated nuclear fuel. osti.gov

The following table details the direct and cumulative fission yields for this compound from the fission of U-235 and Pu-239 induced by both thermal (slow) and fast neutrons.

Fissile MaterialNeutron EnergyDirect Yield (%)Cumulative Yield (%)
Uranium-2350.0253 eV (Thermal)0.009550.402
Uranium-2351.0 MeV (Fast)0.007310.559
Plutonium-2390.0253 eV (Thermal)0.5464.29
Plutonium-2391.0 MeV (Fast)0.1984.36
Data sourced from ENDF/B-VI Summary Documentation. kaeri.re.kr

Decay Scheme of this compound and its Progeny (e.g., Rhodium-106)

This compound is the most stable radioisotope of ruthenium, with a half-life of approximately 371.8 to 373.6 days. chemlin.orgcbc.cawikipedia.orgirsn.fr It decays through beta-minus (β⁻) emission. In this process, a neutron in the this compound nucleus is converted into a proton, and a high-energy electron (the beta particle) is emitted. cbc.calnhb.fr

The decay of this compound transforms it into its progeny, or daughter nuclide, Rhodium-106 (Rh-106). irsn.frlnhb.fr Rhodium-106 is itself highly radioactive but has a very short half-life of about 30 seconds. irsn.frlnhb.fr It rapidly decays, also via beta-minus emission, to the stable isotope Palladium-106 (Pd-106). cbc.calnhb.fr Because of the extremely short half-life of its daughter, this compound is typically in a state of radioactive equilibrium with Rhodium-106. irsn.fr

The key characteristics of the this compound decay scheme are summarized below.

NuclideHalf-LifeDecay ModeDecay Energy (Q-value)Progeny
This compound (106Ru)371.8 days irsn.frβ⁻ lnhb.fr0.0394 MeV lnhb.frRhodium-106 (106Rh) lnhb.fr
Rhodium-106 (106Rh)30.1 seconds lnhb.frβ⁻ lnhb.fr3.541 MeV kaeri.re.krPalladium-106 (106Pd) lnhb.fr

Isotopic Ratios of Ruthenium (e.g., 106Ru/103Ru) in Anthropogenic Sources

The ratio of different ruthenium isotopes, particularly the activity ratio of this compound (106Ru, half-life ~373 days) to Ruthenium-103 (103Ru, half-life ~39 days), serves as a critical indicator for identifying the origin of anthropogenic radioactive releases. irsn.frcopernicus.org The detection of ruthenium isotopes without other radionuclides like iodine or cesium typically rules out a nuclear reactor accident and points towards an event at a nuclear fuel reprocessing facility. copernicus.orgfrench-nuclear-safety.fr

The 106Ru/103Ru ratio is a function of the "age" of the nuclear fuel, specifically the cooling time since it was discharged from a reactor. copernicus.orgpnas.org In the widespread atmospheric detection of ruthenium over Europe in the autumn of 2017, the measured activity ratio of 106Ru/103Ru was approximately 4,000. irsn.frcopernicus.orgcopernicus.org This high ratio suggested that the ruthenium was extracted from relatively "fresh" nuclear fuel, with a cooling period of about two years. copernicus.orgcopernicus.orgeurekalert.org This finding was crucial in deducing that the release likely originated from a civilian fuel reprocessing plant rather than other sources. eurekalert.orgchemistryviews.org

For comparison, the 106Ru/103Ru ratio measured after the Chernobyl reactor accident was approximately 0.12, reflecting the different nature of the source material. copernicus.orgcopernicus.org The isotopic signature of the 2017 release was consistent with spent fuel from a specific type of pressurized water reactor known as a VVER. chemistryviews.org In another, smaller atmospheric release detected in June 2020 over Northern Europe, the 106Ru/103Ru ratio was measured to be between 0.85 and 3.1, indicating a different source or set of circumstances. epj-n.org These examples highlight how isotopic ratios provide a chemical fingerprint to trace the origins of nuclear materials.

Radiochemical Behavior and Environmental Speciation of Ruthenium 106

Aqueous Chemistry of Ruthenium-106 Species

The aqueous chemistry of ruthenium is intricate, characterized by a range of oxidation states and a strong tendency to form complex ions. britannica.comhomescience.net Understanding these properties is crucial for predicting the environmental fate of this compound.

Ruthenium can exist in oxidation states from -2 to +8, with +2, +3, and +4 being the most common in compounds. wikipedia.orgwikipedia.org In aqueous solutions, ruthenium's behavior is largely dictated by the formation of complexes, as simple aqua ions are not always stable. britannica.com

Simple aqua ions of ruthenium are believed to exist primarily in the +2 and +3 oxidation states. homescience.net However, the Ru(II) aqua ion is unstable and quickly oxidizes to Ru(III) by reducing water. homescience.net Ruthenium can also be found in solution in oxidation states +4, +6, +7, and +8. homescience.net The +6 state is stable only in alkaline solutions, while the +7 and +8 states are stable in neutral and acidic conditions. homescience.net The +4 oxidation state can exist in solution as a complex, and in alkaline conditions, it precipitates as ruthenium dioxide (RuO₂). homescience.net

The redox potentials for some common ruthenium species in acidic aqueous solution are presented in the table below.

ReactionPotential (V)
Ru²⁺ + 2e⁻ ↔ Ru0.455
Ru³⁺ + e⁻ ↔ Ru²⁺0.249
RuO₂ + 4H⁺ + 2e⁻ ↔ Ru²⁺ + 2H₂O1.120
RuO₄²⁻ + 8H⁺ + 4e⁻ ↔ Ru²⁺ + 4H₂O1.563
RuO₄⁻ + 8H⁺ + 5e⁻ ↔ Ru²⁺ + 4H₂O1.368
RuO₄ + 4H⁺ + 4e⁻ ↔ RuO₂ + 2H₂O1.387
Data from a study on ruthenium reduction potentials. wikipedia.org

Studies on the behavior of 106Ru in aqueous solutions across a wide pH range have identified distinct regions of speciation. Cationic forms of 106Ru are predominant at a pH below 3.5. belnauka.by A transition to non-ionic species occurs between pH 3.5 and 4.2, with non-ionic species becoming the predominant form at a pH above 4.2. belnauka.by At lower pH values, microconcentrations of 106Ru can form non-ionic particles through the creation of pseudocolloids. belnauka.by

In nitric acid medium, which is common in nuclear fuel reprocessing, ruthenium can form various nitrosyl nitrate (B79036) complexes. epa.gov Nitrosyl complexes of ruthenium are known for their stability. epa.gov The nitrosyl ligand (NO) is a strong π-acceptor, which contributes to the stability of these complexes. chemrxiv.org

The formation of nitrosyl ruthenium complexes is a significant aspect of ruthenium chemistry, particularly in the context of nuclear waste management. epa.govtandfonline.com These complexes can exhibit different behaviors compared to other ruthenium species. For instance, in the PUREX process for separating uranium and plutonium, nitrosyl complexes are more stable than nitrate complexes. epa.gov

The stability of some nitrosyl ruthenium complexes can be influenced by light. For example, some ruthenium polypyridyl nitrosyl complexes are thermodynamically stable in aqueous solution but can be induced to release nitric oxide upon exposure to light. researchgate.netnih.gov The pH of the solution can also affect the equilibrium between nitrosyl and nitrito forms of some complexes. researchgate.net

Recent research has explored the synthesis and catalytic activity of ruthenium PNP nitrosyl complex salts. chemrxiv.org These complexes have shown high activity in transfer hydrogenation reactions. chemrxiv.org

Oxidation States and Complexation Properties of Ruthenium in Solution

Volatilization Mechanisms of this compound Compounds

A key characteristic of ruthenium chemistry is the formation of the volatile compound, ruthenium tetroxide (RuO₄). britannica.comosti.gov This property is of particular concern in nuclear fuel reprocessing and waste vitrification processes, as it can lead to the atmospheric release of this compound. epa.govukri.org

Ruthenium tetroxide is a yellow, volatile solid with an ozone-like odor. wikipedia.org It is a strong oxidizing agent and can be formed by the oxidation of ruthenium compounds. wikipedia.orgwikipedia.org For example, ruthenium(IV) oxide (RuO₂) can be oxidized to RuO₄. wikipedia.orgwikipedia.org

In the context of nuclear waste treatment, the volatilization of ruthenium as RuO₄ is a significant issue. epa.govosti.gov It can occur at elevated temperatures in various processes that convert liquid radioactive waste into solid forms. osti.gov The reaction for the formation of gaseous RuO₄ from solid RuO₂ in the presence of oxygen is:

RuO₂(s) + O₂(g) ⇌ RuO₄(g) osti.gov

The volatility of RuO₄ is a critical factor in its environmental mobility. Once airborne, RuO₄ is expected to be highly reactive and can decompose to the less volatile ruthenium dioxide (RuO₂). tandfonline.compnas.org Studies of the 2017 atmospheric release of 106Ru indicated that the released species was not exclusively RuO₄, suggesting a more complex chemical mixture was involved. pnas.org The interaction of RuO₄ with surfaces can lead to the formation of dark deposits, which are often characterized as being composed of RuO₂. tandfonline.com

The volatilization of ruthenium is highly dependent on oxidizing conditions and temperature. ukri.orgmdpi.com In copper electrowinning processes, for instance, ruthenium is oxidized to the highly volatile ruthenium tetroxide. mdpi.comresearchgate.net This oxidation is not a direct electrochemical process at the anode but rather a chemical reaction with oxidants formed in the electrolyte, a process that is mainly dependent on temperature. mdpi.comresearchgate.net

Heating experiments have shown that the volatilization of 106Ru species from air filters becomes significant at temperatures between 700 °C and 1,000 °C. pnas.org In the presence of high nitric acid concentrations and high temperatures, such as during the dissolution of spent nuclear fuel, ruthenium can be transferred into the gas phase as ruthenium tetroxide. ukri.org Gaseous ruthenium oxides have been observed to evolve from solutions of ruthenium in nitric acid at temperatures as low as 150°C. ukri.org

The table below summarizes the effect of initial nitric acid concentration on RuO₄ volatility during calcination at 350°C.

Initial HNO₃ Concentration (N)RuO₄ Volatility (%)
4.0~35
≤ 1.0~1.0
Data from a study on the calcination of nitric acid waste. osti.gov

The presence of other substances can also influence ruthenium volatilization. For example, the addition of phosphate (B84403) ions enhances volatilization, while phosphite (B83602) or hypophosphite ions suppress it. epa.gov

Formation and Behavior of Ruthenium Tetroxide (RuO<sub>4</sub>)

Complexation and Ligand Interactions Affecting this compound Mobility

The chemical form of ruthenium is a critical parameter in its migration rate in soil. epa.gov For example, the mobility of ruthenium chloride was found to be similar to a nitrodinitrato complex in some soils, but greater and similar to a dinitro form in other, more permeable soils. epa.gov This highlights that the ionic nature of the ruthenium species plays a very important role in its environmental mobility. epa.gov

In the PUREX process, the extractability of ruthenium nitrates by the solvent tributyl phosphate (TBP) is inhibited by high acid content and temperature. epa.gov However, the degradation product of TBP, dibutyl phosphate (DBP), can extract these nitrates to a higher degree. epa.gov High molecular weight amines are also considered effective extractants for ruthenium due to their ability to form coordinate bonds. epa.gov

The interaction of ruthenium with organic matter and other soil components can also affect its mobility. The formation of stable complexes can either enhance or retard its movement through the soil profile. Understanding these complexation and ligand interactions is essential for developing effective remediation strategies for this compound contamination. nih.gov

Speciation of this compound in Diverse Environmental Matrices

The environmental behavior, mobility, and bioavailability of this compound (¹⁰⁶Ru) are fundamentally dictated by its chemical form, or speciation. As a transition metal, ruthenium can exist in multiple valence states (from 0 to +8) and form numerous complex compounds. epa.gov Its speciation is highly dynamic and depends on the specific characteristics of the environmental matrix, including pH, redox potential, and the presence of other chemical substances.

Atmospheric Speciation

Atmospheric releases of ruthenium, particularly from nuclear fuel reprocessing plants, often involve the highly volatile ruthenium tetroxide (RuO₄). criirad.org During certain stages of processing highly radioactive solutions, ruthenium can transform into this gaseous form, which can be released into the atmosphere during an incident. criirad.org Once in the atmosphere, the volatile RuO₄ is subject to transformation into the non-volatile and more stable ruthenium dioxide (RuO₂). researchgate.net

Following the widespread detection of ¹⁰⁶Ru across Europe in the autumn of 2017, analyses of the airborne particles provided insights into its atmospheric speciation. The detected ¹⁰⁶Ru was found to be aerosol-bound, with no gaseous forms detected. pnas.org A forensic investigation into this undeclared release revealed a complex chemical fingerprint. A significant portion (approximately 20%) of the contaminant was identified as insoluble and chemically inert, consistent with the occurrence of RuO₂. pnas.org Furthermore, the analysis demonstrated that a small fraction (1.2 ± 0.4%) existed as polychlorinated Ru(III) species, such as β-¹⁰⁶RuCl₃. pnas.org This finding strongly suggested that the origin of the release was related to advanced nuclear fuel reprocessing activities. pnas.org

Speciation in Soil

The speciation of ¹⁰⁶Ru in soil is critical for determining its mobility and uptake by plants. The chemical form of ruthenium deposited onto soil significantly influences its subsequent behavior. Studies have shown that different ruthenium compounds exhibit varied stability and mobility in soil environments. researchgate.net

Research using X-ray Absorption Fine-Structure (XAFS) analysis to investigate the chemical changes of various stable ruthenium compounds in soil revealed significant transformations. researchgate.netresearchgate.net For instance, RuO₄ was found to change immediately to a tetravalent form upon deposition from the air to the soil. researchgate.net Ruthenium chloride (RuCl₃) was also shown to be affected by the soil environment, with its ionic structure changing shortly after introduction. researchgate.netresearchgate.net In contrast, ruthenium dioxide (RuO₂) and ruthenium nitrosyl nitrate (Ru(NO)(NO₃)₃) were found to be highly stable in soil, retaining their chemical forms for extended periods. researchgate.netresearchgate.net

The mobility of ruthenium species in soil is also heavily dependent on their ionic character. Percolation experiments have shown that anionic forms of ruthenium are significantly more mobile than cationic forms. epa.gov For example, in certain sandy soils with low clay and organic matter content, retention of anionic ruthenium was as low as 11%, while cationic forms were largely sorbed in the upper layers of the soil. epa.gov Despite this surface retention, cationic ruthenium was still observed to migrate throughout the soil column. epa.gov Greenhouse studies comparing ¹⁰⁶RuCl₃ and ¹⁰⁶Ru-nitrosyl found that a large portion of the total activity remained in the top 0-5 cm of soil even 10 months after surface contamination. nih.govosti.gov

Stability and Transformation of Ruthenium Compounds in Soil

Ruthenium CompoundValence StateBehavior in Soil EnvironmentSource
Ruthenium Tetroxide (RuO₄)+8Immediately changes to a tetravalent form after deposition. researchgate.net
Ruthenium Chloride (RuCl₃)+3Ionic structure is affected by soil shortly after addition; valence does not change immediately. researchgate.netresearchgate.net
Ruthenium Dioxide (RuO₂)+4Highly stable; chemical form is retained in soil. researchgate.netresearchgate.net
Ruthenium Nitrosyl Nitrate (Ru(NO)(NO₃)₃)VariableHighly stable; chemical form is retained in soil. researchgate.netresearchgate.net

Speciation in Aquatic Systems

In aquatic environments, the speciation of ruthenium is complex and influenced by factors like pH and the presence of ligands such as chlorides. researchgate.netacs.org this compound is a significant component of liquid effluents from nuclear fuel reprocessing plants, constituting a major source of its presence in marine environments. researchgate.net

The Pourbaix diagram for aqueous ruthenium compounds indicates a variety of stable species depending on the redox potential and pH. researchgate.net In aqueous solutions, ruthenium can form various hydroxide (B78521) species, which can impact its reactivity. acs.org For example, under neutral pH conditions, metathesis-inactive hydroxide species of some ruthenium catalysts can dominate, while at lower pH in the presence of chloride ions, Ru-H₂O complexes are more prevalent. acs.org The distribution pathways of ¹⁰⁶Ru in both freshwater and marine ecosystems involve transfer through the liquid media, with its ultimate fate and bioavailability being closely linked to its specific chemical form. researchgate.netosti.govnih.gov

Identified Species of ¹⁰⁶Ru in Environmental Samples from the 2017 Atmospheric Release

MatrixIdentified ¹⁰⁶Ru SpeciesCharacteristicsSource
Atmospheric AerosolsInsoluble, inert componentConsistent with Ruthenium Dioxide (RuO₂); comprised ~20% of the contaminant. pnas.org
Atmospheric AerosolsPolychlorinated Ru(III) speciesConsistent with β-¹⁰⁶RuCl₃; comprised 1.2 ± 0.4% of the contaminant. pnas.org
Atmospheric AerosolsAerosol-bound particlesExhibited both highly soluble and less soluble fractions in aqueous media. No gaseous ¹⁰⁶Ru was detected. pnas.org

Environmental Transport and Fate of Ruthenium 106

Atmospheric Dispersion and Transport Modeling of Ruthenium-106

Following the detection of this compound across Europe in the autumn of 2017, scientists employed sophisticated atmospheric transport models to simulate the plume's movement and identify its source. These models are essential tools for understanding how radioactive materials disperse in the atmosphere.

Two primary types of models, Lagrangian and Eulerian, were used to simulate the atmospheric transport of this compound. nih.gov

Lagrangian models , such as FLEXPART, track the trajectory of individual air parcels as they move with the wind. This approach is akin to following a set of balloons released from a specific point and observing where they travel.

Eulerian models , like WRF-CHIMERE, divide the atmosphere into a grid of stationary boxes and calculate the concentration of a substance within each box over time. This method provides a broader view of the concentration field over a large area.

A comparative study using both FLEXPART and WRF-CHIMERE to simulate the 2017 this compound event found that while both models could realistically simulate the emissions, transport, and deposition, the Eulerian model showed potential for better results with certain transport schemes. nih.gov Eulerian models, however, can be prone to numerical diffusion, which can impact their precision.

With the source of the 2017 this compound release being unknown, researchers turned to inverse modeling techniques to work backward from the atmospheric measurements to identify the origin. pnas.orgenpc.fr These methods combine atmospheric transport model outputs with observed concentrations to pinpoint the most likely source location, time, and magnitude of the release. pnas.org

Two prominent inverse modeling approaches used in the this compound investigations were:

Variational Approaches: This method, often favored for its computational efficiency in operational settings, seeks to minimize a cost function that represents the difference between simulated and observed concentrations. pnas.org The Institut de Radioprotection et de Sûreté Nucléaire (IRSN) utilized a variational approach with their ldX long-range dispersion model to quickly identify the southern Urals as the likely source region. pnas.orgnih.gov

Bayesian Frameworks: This statistical approach provides a probabilistic reconstruction of the source parameters, offering a full picture of the uncertainties involved. enpc.fr Methods like the Markov chain Monte Carlo (MCMC) algorithm are employed within this framework to sample the probability distributions of the release location, duration, and magnitude. enpc.frenpc.fr While powerful, some MCMC methods can be computationally intensive and may struggle with local minima in the cost function. enpc.fr To address this, enhanced techniques like the parallel tempering algorithm have been successfully applied. enpc.fr

The accuracy of atmospheric transport models is heavily dependent on the quality of the meteorological data that drives them. pnas.org These models require detailed information on wind speed and direction at various altitudes, as well as data on precipitation and atmospheric stability, to accurately simulate the transport and deposition of airborne particles.

For the this compound simulations, models were driven by data from numerical weather prediction systems like the Global Forecast System (GFS) and the European Centre for Medium-Range Weather Forecasts (ECMWF). copernicus.org The ldX dispersion model, for instance, used three-hourly operational meteorological data from the ARPEGE model with a spatial resolution of 0.5°x 0.5°. irsn.fr The FLEXPART simulations also utilized GFS data with a 1° resolution. The integration of this data allowed for the calculation of air mass trajectories and the simulation of the plume's dispersion over Europe. eurekalert.org

As the this compound plume traveled through the atmosphere, it was subject to deposition processes that removed the radioactive particles from the air and deposited them onto the ground. These processes include:

Dry Deposition: The direct settling of particles onto surfaces. This is often modeled using a constant deposition velocity. irsn.fr

Wet Deposition: The removal of particles from the atmosphere by precipitation, such as rain or snow. This is a significant factor in creating localized areas of higher deposition. pnas.org

Simulations of the 2017 event indicated that the highest deposition values outside of the source region, found in southern Scandinavia and southeastern Bulgaria, were linked to rainfall events that occurred as the plume passed over. pnas.orgnih.gov Analysis of soil, rainwater, and plant samples confirmed the deposition of this compound across Europe, with notable levels found in Scandinavia and Poland. pnas.org

Integration of Meteorological Data in Atmospheric Transport Models

Source Term Reconstruction and Attribution Studies for this compound Releases

A major focus of the scientific investigation into the 2017 this compound event was to reconstruct the "source term"— a detailed description of the release, including its location, timing, and the total amount of radioactivity released. pnas.orgenpc.frenpc.fr

A variety of methodologies, primarily centered around inverse modeling, were employed to determine the characteristics of the this compound release. pnas.orgenpc.frirsn.fr

Identifying the Release Location: By running atmospheric transport models in reverse (back-trajectory analysis) from the points of detection, and by using inverse modeling techniques that compare simulated concentration maps with actual measurements, researchers were able to narrow down the potential source area. pnas.orgeurekalert.orgirsn.fr Multiple independent studies consistently pointed to a region in the southern Urals of Russia as the most probable origin of the release. pnas.orgenpc.freurekalert.org The Mayak nuclear complex was identified as a plausible source within this region. pnas.orgeurekalert.org

Determining the Release Time and Duration: The timing of the release was constrained by analyzing the arrival times of the plume at different monitoring stations across Europe. Inverse modeling studies suggested that the release likely began around September 23-24, 2017, with the majority of the material being released on September 26, 2017. pnas.orgnih.gov

Estimating the Release Magnitude: The total amount of this compound released into the atmosphere was estimated by scaling the simulated release to best match the observed concentrations at monitoring stations. pnas.org Different studies produced slightly varying estimates, but they were generally in the range of several hundred terabecquerels (TBq). enpc.fr One study, using a variational inverse modeling method, estimated the source term from the Mayak facility to be approximately 250 TBq. pnas.orgnih.gov Another study using a Bayesian approach also pointed to a release of several hundred TBq. enpc.fr

The following interactive table summarizes the findings from various source reconstruction studies:

Interactive Table: Summary of this compound Source Reconstruction Studies

Study/Model Methodology Estimated Release Location Estimated Release Period Estimated Release Magnitude
Saunier et al. pnas.orgnih.govVariational Inverse Modeling (ldX model)Southern Urals (Mayak complex most consistent)Potentially began Sept 23, most on Sept 26, 2017~250 TBq
Dumont Le Brazidec et al. enpc.frenpc.frBayesian (MCMC)Southern Ural areaSeptember 26, 2017Several hundred TBq
Western et al. nih.govBayesian (MCMC)Southern Ural region (Mayak plausible)Sept 24, 2017 (12:00-18:00 UTC)441 ± 13 TBq
Tichý et al. copernicus.orgLeast Squares with Adaptive Prior Covariance (HYSPLIT model)MayakBetween Sept 25 and 26, 2017237 ± 107 TBq

Isotopic Fingerprinting for Source Discrimination

Determining the origin of a radioactive release is paramount for accountability and preventing future incidents. Isotopic fingerprinting, which involves analyzing the ratios of different isotopes, is a powerful tool for discriminating between potential sources, such as civilian nuclear activities versus military operations.

In the context of this compound, the presence or absence of other radionuclides provides crucial clues. A release from a nuclear reactor accident, for instance, would typically be accompanied by a suite of other fission and activation products. Conversely, the detection of nearly pure this compound points towards a release from a spent nuclear fuel reprocessing plant. thebarentsobserver.com

The analysis of stable, non-radioactive ruthenium isotopes can further refine the source attribution. The isotopic composition of stable ruthenium generated during nuclear fission is dependent on the type of nuclear fuel used. chemistryviews.org By measuring the isotopic ratios of stable ruthenium in environmental samples collected during a release event, scientists can distinguish between different types of nuclear reactors, such as pressurized water reactors (VVERs) or boiling water reactors, and rule out military sources like the production of weapons-grade plutonium. chemistryviews.orgsciencedaily.comlabmanager.com This level of detail is critical in forensic radiochemistry for pinpointing the specific nature of the originating facility.

Analysis of the 2017 European this compound Release Event

In late September and early October of 2017, a plume of this compound was detected across numerous European nations, triggering an extensive international investigation. world-nuclear-news.orgacs.orgphysicsworld.com The concentrations, while not posing a significant health risk to the general European population, indicated a major, undeclared nuclear event. acs.orgeurekalert.orgwikipedia.org

Timeline and Detection: The first detection was reported on October 2, 2017, by a laboratory in Milan, Italy. aip.org Subsequently, monitoring stations across the continent, from Cyprus to Spain and Scandinavia, registered the presence of this compound. watchers.newsnpr.org The levels varied, with the highest concentration of 145 mBq/m³ reported in Bucharest, Romania. univie.ac.at The detection of this compound was in some instances accompanied by trace amounts of Ruthenium-103. univie.ac.atpnas.org The presence of these isotopes steadily decreased, and by mid-October, they were no longer detectable in the atmosphere. wikipedia.org

The isotopic signature of the release provided further evidence. The ratio of Ruthenium-103 to this compound suggested the reprocessing of relatively "young" spent nuclear fuel, approximately two years old. eurekalert.orgpnas.org The high radiopurity of the this compound, with a lack of other significant fission products, strongly indicated a release from a reprocessing plant rather than a reactor accident. thebarentsobserver.compnas.org

Further detailed analysis of stable ruthenium isotopes from air filters in Vienna confirmed a civilian origin, consistent with the signature of spent nuclear fuel from a type of pressurized water reactor known as a VVER. chemistryviews.orgsciencedaily.com This effectively ruled out a military source. chemistryviews.orglabmanager.com One hypothesis suggests the incident may have been linked to the production of a highly radioactive Cerium-144 source intended for a neutrino experiment in Italy. physicsworld.comeurekalert.org

Despite the compelling evidence, the Russian state nuclear corporation, Rosatom, has consistently denied that any incident occurred at the Mayak facility. world-nuclear-news.orgacs.org An international commission established by Russia concluded that the available data was insufficient to verify the source of the release. world-nuclear-news.orgunivie.ac.at

Terrestrial and Aquatic Transfer Pathways of this compound

Once released into the atmosphere, this compound can be deposited onto land and water surfaces, initiating its journey through various environmental compartments. researchgate.net Volatile forms can travel globally before being deposited through wet (rain and snow) and dry (aerosol) deposition. researchgate.net

The uptake of this compound by plants from the soil is a critical pathway for its entry into the food chain. irsn.frnrc.gov This transfer is quantified by the soil-to-plant transfer factor (TF), which is the ratio of the radionuclide concentration in the plant to its concentration in the soil.

Ruthenium is generally not an analogue of an essential element for plants, and its uptake by roots is typically very low compared to elements like cesium or strontium. irsn.fr A significant portion, up to 99%, of the ruthenium absorbed by plants is often retained in the root system, with minimal translocation to the aerial parts of the plant. irsn.fr

However, the TF for this compound is not constant and exhibits considerable variability depending on several factors. Soil properties play a significant role; for instance, uptake is generally greater from soils with high pH and high base status. worktribe.com The chemical form of ruthenium is also crucial, as binding to mobile organic fractions can increase its mobility in some soils. worktribe.com

Significant differences in this compound uptake exist among various plant species. Research has shown a remarkable 2,465-fold difference in the concentration of Ruthenium-103/106 taken up by different flowering plant species. researchgate.netnih.gov This variability is not random but is linked to the plants' evolutionary relationships (phylogeny). nih.gov

A substantial portion of this variance, 39%, can be attributed to the taxonomic level of Order or higher. researchgate.netnih.gov For example, plants belonging to the Orders Geraniales and Asterales have been observed to have notably high uptake of Ruthenium-103/106. researchgate.netnih.gov In contrast, plants in the Commelinoid monocot clades, particularly the Poaceae (grass family), exhibit significantly lower uptake. researchgate.netnih.gov This phylogenetic link suggests that models predicting soil-to-plant transfer of this compound could be improved by considering the taxonomic relationships of plant species, especially when specific transfer factors are unavailable. nih.gov

Interactive Table: Relative Uptake of Ruthenium-103/106 by Plant Orders This table illustrates the significant variation in Ruthenium uptake across different plant orders. A higher relative uptake value indicates a greater tendency for plants in that order to accumulate ruthenium.

Plant Order Relative Uptake
Geraniales High
Asterales High
Poaceae Low

This compound that enters aquatic systems through deposition or runoff can be transported in both dissolved and particulate forms. researchgate.net In freshwater environments, it can migrate towards water bodies like rivers and lakes. researchgate.net Eventually, it can be transported to marine environments and deposited in sediments. researchgate.net

The mobility of ruthenium in aquatic systems can be complex. While some studies suggest it is a generally non-mobile element, discrepancies have been observed between laboratory predictions and field measurements. irsn.fr For instance, in one study at the Nevada Test Site, this compound was observed to migrate in groundwater at a velocity similar to that of tritium, which was contrary to laboratory-based predictions of much slower movement. This highlights the need for more relevant laboratory measurements to accurately predict its behavior in natural aquatic environments. jst.go.jp

Inter-Taxa Differences in Ruthenium Uptake by Plants

Bioaccumulation and Ecosystem Dynamics of this compound

The transfer of this compound from the abiotic environment (soil, water) to living organisms marks its entry into food webs. researchgate.net The process of bioaccumulation, where the concentration of a substance builds up in an organism, is a key aspect of its ecosystem dynamics.

As established, the initial transfer from soil to plants is generally low. irsn.fr Consequently, the transfer of this compound into the broader terrestrial food chain is considered to be very weak. irsn.fr For herbivores, the ingestion of contaminated plants is the primary route of exposure. researchgate.net The subsequent transfer to higher trophic levels occurs through predation. researchgate.net

In aquatic ecosystems, radionuclides can be taken up by organisms directly from the water. nerc.ac.uk The biological availability of radionuclides like ruthenium is influenced by water chemistry, as generally only the free metal ion is taken up by aquatic organisms. nerc.ac.uk

Uptake and Distribution in Flora

The contamination of plant life by this compound can occur through two primary pathways: direct deposition onto the plant's surfaces (foliar absorption) and uptake from the soil through the root system. service.gov.ukbfs.denerc.ac.uk In the immediate aftermath of an atmospheric release, foliar absorption is the more significant pathway, with some estimates suggesting that 10% of aerially deposited ruthenium may be retained by plants. service.gov.ukceh.ac.uk Over the long term, however, contamination is predominantly governed by the uptake of the radionuclide from the soil via the roots. bfs.de

Compared to other significant fission products like cesium and strontium, the uptake of this compound by plant roots is generally considered very low. irsn.fr Once absorbed, the vast majority of the radionuclide is sequestered within the plant's root system, with reports indicating that up to 99% of the total absorbed ruthenium is retained in the roots. irsn.fr Consequently, only a minimal fraction is translocated to the aerial parts of the plant, such as the stems and leaves. irsn.fr However, the chemical form of ruthenium influences its internal mobility; soluble forms can be translocated to shoots, whereas ruthenium complexes tend to be localized in the roots. ceh.ac.uk

Several factors influence the rate of Ru-106 uptake from the soil:

Chemical Speciation: The chemical form of ruthenium significantly affects its mobility and bioavailability. Studies have shown that ruthenium chloride is more mobile in soil and demonstrates higher uptake rates in the initial weeks after contamination compared to ruthenium-nitrosyl complexes. nih.gov

Soil Characteristics: Soil properties play a crucial role. Uptake of Ru-106 is generally greater from soils with a high pH and a high base status. worktribe.com Other factors such as soil texture, organic matter content, and moisture levels also impact its binding and availability to plants. researchgate.net

Plant Species: There are vast differences in the accumulation of Ru-106 among different plant species. worktribe.comnih.gov Research analyzing 114 species of flowering plants revealed a 2,465-fold difference in the concentration of ruthenium taken up. worktribe.comresearchgate.net This suggests a strong phylogenetic linkage, meaning that plant taxonomy can be a key indicator of potential uptake. worktribe.comnih.gov

Research has identified specific plant groups with notably high or low uptake of ruthenium.

Table 1: Relative Uptake of Ruthenium-103/106 in Different Plant Orders

Taxonomic GroupRelative Uptake LevelFinding
Order: GeranialesHighPlants in this order showed notably high uptake of Ru-103/106 compared to other groups. worktribe.comresearchgate.net
Order: AsteralesHighThis order also demonstrated significantly high uptake of Ru-103/106. worktribe.comresearchgate.net
Clade: Commelinoid monocotsLowPlants in this group, particularly grasses, had notably low uptake. worktribe.comnih.gov
Family: Poaceae (Grasses)LowThe grass family showed particularly low uptake of Ru-103/106. worktribe.com

This table is based on a comparative analysis of 114 species, highlighting that phylogenetic relationships can help predict the soil-to-plant transfer of this compound.

The transfer of radionuclides from soil to plants is quantified using a soil-to-plant Transfer Factor (TF), which is the ratio of the radionuclide concentration in the plant (in Bq/kg dry weight) to its concentration in the soil (in Bq/kg dry weight). While specific TF values for Ru-106 are available for only a limited number of species, the data clearly indicates wide variability. worktribe.com

Table 2: Factors Influencing this compound Soil-to-Plant Transfer

FactorInfluence on UptakeSource
Chemical Form Ruthenium chloride is more readily taken up than nitrosyl-nitrato complexes. nih.gov
Soil pH Uptake is generally greater from soils with high pH. worktribe.com
Plant Phylogeny Significant variance (up to 39%) in uptake can be ascribed to the taxonomic level of Order or higher. worktribe.comresearchgate.net
Distribution Up to 99% of absorbed Ru-106 is retained in the root system. irsn.fr

Modeling Radionuclide Transfer in Ecological Systems

To predict the fate and potential impact of this compound released into the environment, scientists employ numerical models that simulate its transfer through various ecological systems. nrc.gov These models are essential tools for assessing the consequences of both chronic and accidental discharges.

A common approach involves using a compartment model, which divides the ecosystem into distinct components and simulates the transfer of the radionuclide between them. These compartments typically include:

The physical environment, such as the water body, suspended particulate matter, and sediment. nrc.gov

Biological receptors, including different species of flora and fauna.

The models formalize the key processes that govern the radionuclide's movement. For aquatic systems, these processes include:

Advection and Dispersion: The physical transport and mixing of the radionuclide in the water. nrc.gov

Sediment Interaction: The fixing of the radionuclide to particulate matter through adsorption and its subsequent deposition or desorption from sediments. This compound is known to adsorb strongly to silt particles. taylorandfrancis.com

Biological Uptake: The transfer of the radionuclide from the environment (e.g., the liquid phase) into living organisms.

Radioactive Decay: The natural reduction in radioactivity over time. nrc.gov

One notable study modeled the transfer of artificial radionuclides, including this compound, from the La Hague reprocessing facility into the English Channel. This multidisciplinary model successfully established a direct relationship between the quantities of Ru-106 released and the resulting concentrations measured in marine algae, and its validity was confirmed through in-situ experiments.

Another significant modeling effort was undertaken to understand the potential consequences of radionuclide releases into freshwater systems. nrc.gov This study performed scoping analyses for radionuclides including Ru-106 in hypothetical small lake, small river, and large river environments. The simulations demonstrated how hydrological conditions (like flow rate and water volume) interact with radionuclide-specific properties (like sorption and decay) to determine the resulting concentrations and transit times in the water body. nrc.gov

For terrestrial ecosystems, modeling the soil-to-plant transfer of this compound requires special consideration of plant biology. Research has shown that plant species are not independent units in their uptake of ruthenium; rather, their capacity for uptake is linked through their evolutionary history (phylogeny). worktribe.comnih.gov Therefore, advanced models should incorporate plant phylogeny to improve predictions of Ru-106 transfer, particularly for plant species where direct transfer factor data is unavailable. nih.gov

Analytical Methodologies for Ruthenium 106 Environmental Monitoring

Radiometric Detection Techniques (e.g., Gamma Spectrometry, Total Beta Activity)

Radiometric techniques are the cornerstone of Ru-106 monitoring. While Ru-106 is a pure beta emitter, its short-lived daughter product, Rhodium-106 (Rh-106), which is a gamma emitter, allows for its indirect detection. irsn.freuropa.eu

Gamma Spectrometry: This is the most common method for identifying and quantifying Ru-106. irsn.fr Since Ru-106 is a pure beta emitter, gamma spectrometry detects the gamma rays emitted by its daughter nuclide, Rhodium-106 (Rh-106), which has a very short half-life of 30.1 seconds. irsn.freuropa.eu This short half-life means that Rh-106 is generally in secular equilibrium with Ru-106, allowing for the activity of Ru-106 to be determined by measuring the gamma emissions of Rh-106. irsn.freuropa.eu High-purity germanium (HPGe) detectors are frequently used for their high-resolution capabilities, which allow for the separation of gamma peaks from other radionuclides that may be present in the sample. osti.govbas.bg The primary gamma-ray energies looked for from Rh-106 are 511.9 keV, 621.9 keV, and 1050.39 keV. europa.eubas.bg However, the 511 keV peak is often close to the annihilation peak, making the 621.9 keV peak a more reliable identifier. europa.eu

Total Beta Activity: Measuring the total beta activity of a sample can provide an initial indication of the presence of beta-emitting radionuclides, including Ru-106. This method involves counting the beta particles emitted from a sample using detectors like low-background gas-flow counters. oup.com While not specific to Ru-106, a significant increase in total beta activity above background levels can trigger more specific analyses like gamma spectrometry. cncan.ro In instances where Ru-106 is confirmed as the primary contaminant, total beta activity measurements can be used for indirect, time-resolved determination of its concentration. researchgate.netnih.govresearchgate.net

TechniquePrincipleKey AdvantagesKey Limitations
Gamma Spectrometry Indirect detection via gamma emissions of daughter nuclide Rh-106. irsn.freuropa.euHigh specificity and accurate quantification. osti.govRequires specialized equipment (HPGe detectors) and longer counting times for low-level activity.
Total Beta Activity Direct measurement of beta particles emitted from the sample. oup.comRapid screening tool. cncan.roNon-specific; cannot differentiate between different beta-emitting radionuclides. cncan.ro

Air Sampling and Filter Analysis for Atmospheric Ruthenium-106

Atmospheric monitoring of Ru-106 is crucial for tracking airborne radioactive plumes. This is primarily achieved through high-volume air sampling and subsequent analysis of the collected particulate matter on filters.

High-volume air samplers draw large quantities of air (from 60 to over 1000 m³/h) through filters, which trap airborne aerosol particles. researchgate.netirsn.fr These filters are then analyzed, typically using gamma spectrometry, to detect and quantify the presence of Ru-106. bas.bgirsn.fr The routine analysis of these filters by various European monitoring networks enabled the detection of the widespread atmospheric presence of Ru-106 in late 2017. irsn.frirsn.frirsn.fr The concentration of Ru-106 in the air is then calculated based on the measured activity on the filter and the total volume of air sampled. irsn.fr For instance, during the 2017 event, concentrations ranging from a few microbecquerels per cubic meter (µBq/m³) to over 150 millibecquerels per cubic meter (mBq/m³) were reported across Europe. irsn.frpnas.orgfrench-nuclear-safety.fr

The temporal resolution of these measurements can vary, with some monitoring stations providing data on a daily or even sub-daily basis, which is critical for accurately modeling the trajectory and source of a release. pnas.orgcopernicus.org

Environmental Sample Preparation and Measurement Protocols

The accurate measurement of Ru-106 in various environmental samples requires specific preparation protocols to concentrate the radionuclide and remove interfering substances.

Sample Types and Initial Preparation:

Water: For seawater analysis, Ru-106 is often co-precipitated with other compounds or concentrated through chemical processes. oup.commlit.go.jp A common method involves heating the water sample in an alkaline medium with an oxidant, followed by extraction of ruthenium tetroxide into an organic solvent like carbon tetrachloride. oup.comsemanticscholar.orgoup.com The ruthenium is then back-extracted into an aqueous solution for measurement. oup.comsemanticscholar.orgoup.com For preservation, water samples are typically acidified with concentrated hydrochloric or nitric acid to a pH of less than 2. epa.gov

Soil and Sediment: These samples are often ashed at high temperatures (400-500°C) and then fused with a mixture of potassium hydroxide (B78521) and potassium nitrate (B79036) to ensure complete dissolution and equilibration of Ru-106 with a carrier. oup.com

Biological Samples: Similar to soil, biological materials like marine organisms are ashed to remove organic matter before further chemical processing. oup.com

Chemical Separation and Measurement: Following initial preparation, chemical separation is often necessary to isolate Ru-106 from other radionuclides that could interfere with the measurement. This can involve techniques like solvent extraction and precipitation. oup.comresearchgate.net For example, after extraction, hydrous ruthenium oxides can be precipitated and then measured for beta activity using a low-background counter. oup.com The chemical yield of the entire process is determined to correct for any losses during sample preparation. oup.comsemanticscholar.org

Sample MatrixPreparation StepsMeasurement Technique
Water Acidification, co-precipitation, solvent extraction. oup.commlit.go.jpepa.govGamma Spectrometry, Beta Counting. oup.com
Soil/Sediment Ashing, fusion with alkaline mixture. oup.comGamma Spectrometry.
Air Filters Direct measurement. bas.bgirsn.frGamma Spectrometry.
Biota Ashing. oup.comGamma Spectrometry, Beta Counting. oup.com

Advancements in Ultra-Trace this compound Detection

Detecting extremely low levels of Ru-106 is essential for early warning systems and for studying the long-range transport of radioactive contamination. Recent advancements have focused on improving detection limits and the speed of analysis.

One area of advancement is the development of real-time or near-real-time monitoring systems. Systems like the Autonomous Monitor of Atmospheric Radioactive Aerosol (AMARA) and carousel gamma spectrometry (CEGAM) can provide high-resolution data, determining the arrival of a plume within approximately an hour and detecting activity concentrations as low as several mBq/m³ in 4-hour intervals. copernicus.org These systems, which use gamma-ray counting of aerosol filters during sampling, were instrumental in analyzing the 2017 Ru-106 event with greater temporal detail than standard weekly sampling. copernicus.org

For laboratory-based analysis, techniques are being refined to push detection limits even lower. This includes optimizing gamma spectrometry systems for low-background measurements and improving chemical separation methods to handle larger sample volumes and achieve higher concentration factors. europa.eu While techniques like inductively coupled plasma mass spectrometry (ICP-MS) have shown promise for other radionuclides at ultra-trace levels, their application to Ru-106 is still an area of development. researchgate.net Furthermore, methods like Resonance Ionization Mass Spectrometry (RIMS) have demonstrated extremely low detection limits for other long-lived radioisotopes and represent a potential future direction for highly sensitive Ru-106 analysis. researchgate.net

Implications of Ruthenium 106 in the Nuclear Fuel Cycle

Ruthenium-106 as a Fission Product in Spent Nuclear Fuel

The amount of ¹⁰⁶Ru in spent fuel depends on factors such as the type of reactor, the initial enrichment of the fuel, the burn-up level, and the cooling time after removal from the reactor. chemicalbook.com For instance, after a five-year cooling period, the isotopic composition of ruthenium in spent fuel from a light water reactor might contain a notable percentage of ¹⁰⁶Ru. nih.gov Its presence complicates the handling and reprocessing of spent fuel due to its radioactivity and complex chemistry. chemicalbook.compnas.org

Table 1: Isotopic Composition of Ruthenium in Spent Nuclear Fuel (5-Year Cooling) This table is interactive. Click on the headers to sort the data.

Isotope Content (wt %) Half-life Specific Activity (GBq/g)
⁹⁹Ru Trace Stable -
¹⁰⁰Ru 4.2 Stable -
¹⁰¹Ru 34.1 Stable -
¹⁰²Ru 34.0 Stable -
¹⁰³Ru Ultra Trace 39 days -
¹⁰⁴Ru 23.9 Stable -
¹⁰⁶Ru 3.8 1 year 300

Data sourced from a study on the separation of fission-produced ¹⁰⁶Ru. nih.gov

Challenges of this compound Management in High-Level Liquid Waste (HLLW)

High-Level Liquid Waste (HLLW) is generated during the reprocessing of spent nuclear fuel, primarily from the PUREX (Plutonium and Uranium Recovery by Extraction) process. chemicalbook.compnas.org This waste contains a cocktail of fission products, including the challenging ¹⁰⁶Ru. The management of ¹⁰⁶Ru in HLLW is a significant concern due to its complex chemical behavior in the highly acidic and radioactive environment of the waste. researchgate.netpnas.orgacs.orgnih.gov

Vitrification is the process of converting HLLW into a stable glass form for long-term storage. cbc.cabellona.org During this high-temperature process, ruthenium can form volatile ruthenium tetroxide (RuO₄). ukri.orgfindaphd.comresearchgate.netasme.orgresearchgate.net This volatilization is a major issue as the gaseous RuO₄ can escape the vitrification melter and deposit in cooler parts of the off-gas treatment system, leading to operational problems and increased radiation fields. ukri.orgfindaphd.comresearchgate.netresearchgate.net

The volatility of ruthenium is highly dependent on the temperature and the chemical conditions within the melter. researchgate.netjaea.go.jp Studies have shown that ruthenium volatilization can occur at temperatures as low as 150°C from nitric acid solutions. ukri.orgfindaphd.com The presence of nitrates in the HLLW can enhance the formation of volatile RuO₄. researchgate.net However, research has also indicated that the volatilization of ruthenium can decrease at very high temperatures (above 300°C) under certain conditions, possibly due to the formation of less volatile ruthenium dioxide (RuO₂). jaea.go.jp

Table 2: Effect of Calcining Temperature on Ruthenium Volatilization This table is interactive. Click on the headers to sort the data.

Calcining Temperature (°C) Ruthenium Volatilization (%)
300 16.9
400 Not specified
500 Not specified
600 Not specified
700 Not specified
800 0.28

Data from a continuous calcination test. jaea.go.jp

The chemical form, or speciation, of ruthenium in radioactive waste is highly complex and dynamic, which poses significant challenges for its management. europa.euosti.gov In the acidic environment of HLLW from the PUREX process, ruthenium primarily exists as various nitrosyl complexes, such as [RuNO(NO₃)ₓ(H₂O)₅₋ₓ]³⁻ˣ. nih.govoup.com These complexes can be difficult to remove during solvent extraction processes. europa.eu

In alkaline waste streams, which can be generated from various activities including solvent washing, ruthenium speciation also presents challenges. acs.orgnih.gov In alkaline solutions, ruthenium can form species like [Ru(NO)(OH)₅]²⁻. nih.gov The existence of multiple, inter-convertible species of ruthenium in both acidic and alkaline conditions complicates the development of effective separation and immobilization strategies. researchgate.netacs.orgnih.gov The speciation is influenced by factors such as pH, temperature, and the presence of other chemical constituents in the waste. researchgate.net

Influence of this compound on Vitrification Processes

Strategies for this compound Separation and Recovery from Radioactive Wastes

The challenges posed by ¹⁰⁶Ru have led to the development of various strategies for its separation and recovery from radioactive wastes. These methods aim to either remove ¹⁰⁶Ru to simplify waste management or to recover it for potential applications, such as in brachytherapy. nih.govbarc.gov.inbarc.gov.in

Solvent extraction is a widely studied method for separating ¹⁰⁶Ru from HLLW. acs.org One common approach involves oxidizing the various ruthenium species in the waste to the highly volatile RuO₄, which can then be extracted into an organic solvent. nih.govosti.gov Oxidizing agents like sodium periodate (B1199274) (NaIO₄) or ceric nitrate (B79036) have been used for this purpose. researchgate.netosti.gov The extracted RuO₄ can then be back-extracted into an aqueous solution. nih.gov

Another strategy focuses on using specific complexing agents to form unextractable ruthenium complexes, thus preventing its co-extraction with other valuable elements like plutonium and uranium during the PUREX process. Thiourea has been investigated as a complexing agent that forms stable, unextractable complexes with ruthenium. Research has also explored the use of quaternary ammonium (B1175870) salts like Aliquat 336 for the extraction of ruthenium from alkaline solutions. acs.org

Table 3: Ruthenium Extraction Efficiency with Aliquat 336 This table is interactive. Click on the headers to sort the data.

Aliquat 336 Concentration (%) Ruthenium Extraction (%)
10 Increases with concentration
20 Increases with concentration
30 Increases with concentration
40 Increases with concentration
50 Maximum extraction

Data from a study on solvent extraction from simulated alkaline waste. acs.org

Ion-exchange and precipitation methods offer alternative or complementary approaches to solvent extraction for ¹⁰⁶Ru isolation. Various ion-exchange resins and sorbents have been investigated for their ability to remove ruthenium from radioactive waste solutions. google.com For instance, anion exchange resins have shown promise for recovering ruthenium from alkaline media where it can exist as an anionic complex. researchgate.net

Precipitation techniques can also be employed. One method involves co-precipitating ruthenium with other compounds. For example, ruthenium has been co-precipitated with copper ferrocyanide in neutral solutions. nih.gov Another approach involves the use of ferrous salts to precipitate ruthenium from alkaline waste solutions. These techniques aim to selectively remove ruthenium from the complex mixture of radionuclides present in radioactive waste. google.com

Solvent Extraction Methodologies for this compound

Handling of Reprocessed Uranium with Increased this compound Concentrations

Reprocessed uranium (RepU), recovered from spent nuclear fuel, is a valuable resource for fabricating new fuel. However, it is isotopically different from natural uranium and can be contaminated with trace amounts of fission products and transuranic elements. stormsmith.nlpnas.org this compound is a key fission product of concern in RepU due to its significant gamma activity, which complicates the handling, processing, and recycling of this material. stormsmith.nliaea.org

The presence of increased concentrations of this compound in RepU introduces several challenges:

Increased Radiation Hazard: this compound, along with the decay products of other isotopes like U-232, contributes to a higher gamma radiation field from the material. stormsmith.nloecd-nea.org This necessitates enhanced radiological protection measures to ensure worker safety during all stages of handling, transportation, and fuel fabrication. oecd-nea.orgoecd-nea.org

Shielding and Remote Handling: The elevated gamma activity requires improved shielding for equipment and containers. oecd-nea.orgoecd-nea.org In many cases, the fabrication of fuel elements from RepU contaminated with gamma-emitting impurities must be performed using remotely controlled equipment to minimize personnel dose uptake. stormsmith.nl

Plant Contamination and Waste Management: During conversion processes, such as the production of uranium hexafluoride (UF₆) from RepU, there is a risk of a progressive buildup of contaminants. For example, facilities at Springfields, UK, experienced high levels of this compound in waste streams, which presented a challenge to meeting effluent license requirements. iaea.org This necessitates improved purification of the UF₆ and enhanced cleaning of liquid effluents. oecd-nea.org

Time-Dependent Radiological Impact: The radiological hazard posed by this compound is time-dependent, governed by its half-life of approximately 372 days. irsn.fr Its activity decreases over time, which is the opposite of the radiological impact of U-232, whose daughter products (like thallium-208) build up over time, increasing gamma activity. oecd-nea.orgoecd-nea.org This dynamic requires careful management and scheduling of RepU processing to optimize safety. oecd-nea.org Prolonged storage can reduce the Ru-106 concentration, but economic factors often influence the timing of recycling. oecd-nea.org

Purification Requirements: To mitigate these challenges, RepU must often undergo purification steps to remove fission products like this compound and Technetium-99. ornl.gov The effectiveness of these purification processes is crucial for the viability of recycling RepU, especially in facilities not originally designed to handle such radioactive materials. oecd-nea.org

Specialized Applications and Advanced Research Directions Involving Ruthenium 106

Development of Ruthenium-106 Sources for Radiotherapeutic Applications

This compound is a crucial component in the manufacturing of applicators for brachytherapy, a form of radiotherapy where a sealed radiation source is placed inside or next to the area requiring treatment. imo.es This technique is particularly effective for treating ocular tumors, such as uveal melanoma and retinoblastoma. ijsred.combarc.gov.in

The development of Ru-106 sources involves several key steps. It is a fission byproduct of the nuclear reprocessing cycle. world-nuclear-news.org For medical-grade applications, chemically pure Ru-106 is harvested from high-level liquid waste through a selective separation and purification process. barc.gov.innih.gov This purified Ru-106 is then electro-deposited onto silver discs, which are subsequently sealed in a controlled atmosphere to create the final plaque. barc.gov.inworld-nuclear-news.org

These plaques, which are curved metal discs containing the radioactive isotope, are designed to conform to the shape of the eye. world-nuclear-news.orgbrumola.com The form of these applicators is typically a spherically concave silver bowl with an inner radius of curvature between 12 and 14 mm and a total shell thickness of 1 mm. ijsred.com The beta radiation emitted by Ru-106 has a limited penetration depth, making it ideal for treating tumors up to 5-7 mm in thickness while minimizing damage to surrounding healthy tissues. barc.gov.inisotop.rukarger.com This characteristic allows for a steep dose fall-off, which is a significant advantage in ophthalmic applications. barc.gov.in

Recent research and development efforts have focused on improving the design and production of these sources. For instance, the Bhabha Atomic Research Centre (BARC) in India has developed an indigenous process for producing Ru-106 plaques, which is expected to reduce treatment costs and increase availability. world-nuclear-news.orgnih.gov Their process involves separating the fissiogenic radionuclide from High-Level Waste (HLW), immobilizing it onto a silver substrate, and encapsulating it into a silver plaque. barc.gov.in Additionally, research into modified geometries of asymmetric eye plaques aims to improve dosimetric calculations in ophthalmic brachytherapy. mdpi.com

Key Characteristics of this compound Ophthalmic Plaques:

FeatureDescriptionReference
Isotope This compound (106Ru) ijsred.com
Radiation Type Beta (β) researchgate.net
Half-life 373.6 days ijsred.com
Max. Beta Energy 3.54 MeV ijsred.com
Application Brachytherapy for ocular tumors ijsred.combarc.gov.in
Plaque Material Silver ijsred.combarc.gov.in
Typical Tumor Thickness Up to 7.0 mm karger.com

Advanced Modeling and Simulation for this compound Environmental Behavior

Understanding the environmental behavior of this compound is critical, particularly in the context of accidental atmospheric releases. Advanced modeling and simulation techniques are employed to predict its dispersion, deposition, and potential impact on ecosystems.

Following the detection of atmospheric Ru-106 across Europe in 2017, extensive research was conducted to model its transport. irsn.fracs.org Both Lagrangian and Eulerian atmospheric dispersion models are used for these simulations. irsn.fr For example, the ldX model, which is part of the C3X operational platform, is an Eulerian model used to perform forward simulations of atmospheric dispersion. irsn.fr It considers factors such as dry and wet deposition, radioactive decay, and is forced with meteorological data. irsn.fr In contrast, Lagrangian models like FLEXPART are also utilized to simulate the emissions, transport, and deposition of Ru-106.

These models are crucial for inverse modeling, a technique used to identify the source of a release by combining environmental measurements with atmospheric transport simulations. pnas.org By running backward simulations from detection points, researchers can construct a source-receptor sensitivity matrix to pinpoint potential release locations. researchgate.net The accuracy of these models is continuously being improved by incorporating more complex parameters and through comparative studies. For instance, research has shown that Eulerian models may provide better results than Lagrangian ones in certain scenarios, opening doors for further development, including the integration of chemistry and mixing with other pollutants.

The environmental behavior of ruthenium is complex. It is generally not a mobile element in soils, and its uptake by plants is very low compared to other fission products like cesium. irsn.fr This is because ruthenium is not an analogue of any biologically essential element for plants. irsn.fr However, its chemical form can influence its mobility and bioavailability. epa.gov

Modeling Approaches for this compound Atmospheric Dispersion:

Model TypeExampleKey FeaturesReference
Eulerian ldX (part of C3X)Grid-based, simulates concentration fields, considers deposition and decay. irsn.fr
Lagrangian FLEXPARTParticle-based, tracks individual particle trajectories, simulates transport and deposition.
Inverse Modeling Bayesian framework, MCMCCombines measurements with transport models to locate release source. pnas.orgenpc.fr

Research on this compound in Nuclear Forensics Investigations

This compound has become a significant radionuclide in the field of nuclear forensics, which involves the analysis of nuclear materials to determine their origin and history. The undeclared atmospheric release of Ru-106 in 2017 served as a major case study, prompting international efforts to ascertain the nature and origin of the event. acs.orgpnas.orgresearchgate.net

A key aspect of these investigations is the analysis of isotopic ratios. The presence of other ruthenium isotopes, such as Ruthenium-103 (Ru-103), can provide clues about the source. acs.org The ratio of Ru-106 to Ru-103 can indicate how recently the nuclear fuel was processed. acs.orgnih.gov In the 2017 incident, the observed ratio suggested that the processed fuel was unusually "young". acs.org

Furthermore, advanced chemical analysis techniques are being developed to create a "chemical fingerprint" of the released material. pnas.org Research has shown that a small percentage of the radioactive Ru-106 contaminant from the 2017 event existed in a polychlorinated Ru(III) form, with a portion being insoluble and chemically inert, consistent with the presence of Ruthenium dioxide (RuO₂). pnas.orgnih.gov These findings point towards nuclear fuel reprocessing activities as the origin of the release. pnas.orgnih.gov

The ability to extract such detailed historical information from a radiopure contaminant, in the absence of other elemental signatures, represents a valuable advancement in nuclear forensics. pnas.orgresearchgate.net It demonstrates the potential to identify the specific chemical processes involved in an undeclared release.

Interdisciplinary Research Opportunities in this compound Science

The study of this compound offers numerous opportunities for interdisciplinary research, bridging chemistry, biology, physics, and environmental science.

In the realm of chemistry and biology , research into ruthenium-based catalysts, such as Hoveyda-Grubbs-type complexes, is a growing field. researchgate.net While not directly involving Ru-106, this research explores the high functional group selectivity and stability of ruthenium catalysts in aqueous media, with applications in constructing hybrid olefin metathesis biocatalysts and developing in-vivo olefin metathesis reactions. researchgate.net The principles discovered could potentially be applied to the targeted delivery or activation of Ru-106 in therapeutic contexts.

Environmental science and nuclear physics intersect in the study of Ru-106's behavior in various ecosystems and the development of more sophisticated detection and modeling techniques. irsn.frepa.gov The 2017 atmospheric release highlighted the need for robust international collaboration and the maintenance of high-caliber national capabilities for radiological detection and investigation. acs.org

The development of new radiopharmaceutical applications for Ru-106 and other isotopes is an ongoing area of research. This includes not only the refinement of existing brachytherapy sources but also the exploration of novel delivery mechanisms and therapeutic targets.

Finally, the intersection of nuclear forensics , atmospheric science , and international relations was clearly demonstrated by the 2017 Ru-106 event. The scientific investigation to pinpoint the source of the release had significant geopolitical implications. acs.orgresearchgate.net This underscores the importance of transparent and collaborative scientific inquiry in matters of nuclear safety and security.

Q & A

Q. How is Ruthenium-106 detected and quantified in environmental samples?

Methodological Answer:

  • Gamma spectrometry is the primary method for detecting this compound due to its characteristic gamma emissions (511 keV and 622 keV). For trace-level quantification, mass spectrometry (e.g., ICP-MS) is employed, particularly in low-concentration scenarios.
  • Validation : Cross-calibration with certified reference materials ensures accuracy. For example, during the 2017 European release, over 1,100 atmospheric measurements were validated using inter-laboratory comparisons to minimize systematic errors .
  • Table 1 : Detection Techniques Comparison
MethodDetection LimitKey ApplicationsReferences
Gamma Spectrometry~1 mBq/m³Airborne particulate
ICP-MS~0.1 pg/gSoil/water samples

Q. What are the primary production pathways for this compound?

Methodological Answer:

  • Nuclear fission : Generated as a fission product in nuclear reactors (yield ~0.4% in U-235 fission).
  • Medical isotope production : Byproduct during the synthesis of molybdenum-99 (Mo-99), a precursor for technetium-99m used in diagnostics. Chemical separation from Mo-99 production waste streams isolates Ru-106 .
  • Reprocessing : Released during advanced nuclear fuel reprocessing, as observed in the 2017 incident linked to cerium-144 extraction attempts .

Q. What isotopic and decay properties define this compound?

Methodological Answer:

  • Half-life : 373.59 days, decaying via beta emission to Rh-106, followed by gamma emission.
  • Decay chain analysis : Critical for dating contamination events. For instance, the absence of other fission products (e.g., Cs-137) in the 2017 release confirmed it originated from reprocessing, not reactor accidents .
  • Key data :
PropertyValueReference
Half-life373.59 days
Decay Modeβ⁻ → Rh-106 (γ 622 keV)

Advanced Research Questions

Q. How did researchers determine the source of the 2017 this compound release in Europe?

Methodological Answer:

  • Atmospheric transport modeling : HYSPLIT and FLEXPART models reconstructed air mass trajectories, narrowing the source to the Southern Urals (Russia) between 25–26 September 2017 .
  • Isotopic exclusion : The absence of Ru-103 (half-life 39.3 days) ruled out recent reactor accidents, while the Ru-106/Ru-103 ratio matched reprocessing timelines .
  • Forensic analysis : Particle age estimation (via decay products) indicated the release occurred during cerium-144 purification, consistent with Mayak facility operations .

Q. How can researchers resolve contradictions in environmental monitoring data during nuclear release events?

Methodological Answer:

  • Data harmonization : ENSREG coordinated 176 stations across 29 countries to standardize measurement protocols, addressing discrepancies in detection limits and sampling intervals .
  • Statistical outlier analysis : Cluster algorithms identified anomalous data points (e.g., elevated Caribbean detections) as artifacts of long-range transport, not local releases .
  • Case study : Discrepancies in Ru-106 concentrations between Eastern and Western Europe were resolved by modeling plume dispersion under shifting wind patterns .

Q. What experimental designs are optimal for differentiating this compound sources in contamination studies?

Methodological Answer:

  • Isotopic fingerprinting : Measure Ru-106/Ru-103 ratios and compare to known reactor vs. reprocessing profiles. Reprocessing releases exhibit higher Ru-106 purity .
  • Multi-matrix sampling : Collect air, soil, and vegetation samples to assess deposition patterns. For example, alpine monitoring at 3,106 m (Sonnblick Observatory) distinguished stratospheric vs. tropospheric contributions .
  • Table 2 : Source Differentiation Criteria
SourceRu-106/Ru-103 RatioCompanion IsotopesReference
Reactor accident~1:1Cs-137, I-131
Reprocessing>100:1None

Q. What methodologies assess long-term environmental and health impacts of this compound releases?

Methodological Answer:

  • Dose reconstruction : Use Gaussian plume models to estimate inhalation doses. The 2017 event resulted in <1 µSv exposure in Europe, far below the 1 mSv/year public limit .
  • Ecosystem transfer studies : Track Ru-106 uptake in lichens (bioindicators) and soil-plant systems. Data from the Urals showed bioaccumulation factors <0.01 in grasses, indicating low mobility .
  • Retrospective analysis : Compare pre- and post-event groundwater data (e.g., Hanford Site studies) to model hydrological transport over decades .

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